Cas no 352000-78-3 (7-Amino-3-hydroxy-1-indanone)

7-Amino-3-hydroxy-1-indanone structure
7-Amino-3-hydroxy-1-indanone structure
Product name:7-Amino-3-hydroxy-1-indanone
CAS No:352000-78-3
MF:C9H9NO2
Molecular Weight:163.17326
MDL:MFCD12827809
CID:1072373
PubChem ID:45588335

7-Amino-3-hydroxy-1-indanone 化学的及び物理的性質

名前と識別子

    • 7-Amino-3-hydroxy-1-indanone
    • 7-amino-3-hydroxyindan-1-one
    • 7-amino-3-hydroxy-indan-1-one
    • AG-C-08894
    • aminohydroxyindanone
    • CTK7J8362
    • GD-0718
    • SBB087687
    • 352000-78-3
    • SB84529
    • DTXSID80670629
    • CS-0367464
    • 7-amino-3-hydroxy-2,3-dihydroinden-1-one
    • MFCD12827809
    • 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
    • J-519072
    • AKOS005072911
    • MDL: MFCD12827809
    • インチ: InChI=1S/C9H9NO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3,7,11H,4,10H2
    • InChIKey: BKELERWEBOXGSB-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C(=C1)N)C(=O)CC2O

計算された属性

  • 精确分子量: 163.063
  • 同位素质量: 163.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 205
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3A^2
  • XLogP3: 0.4

じっけんとくせい

  • ゆうかいてん: 116-118°
  • PSA: 63.32000
  • LogP: 1.46980

7-Amino-3-hydroxy-1-indanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB269854-500 mg
7-Amino-3-hydroxy-1-indanone, 95%; .
352000-78-3 95%
500mg
€579.60 2023-04-26
A2B Chem LLC
AF91258-1g
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
352000-78-3 >95%
1g
$1116.00 2024-04-20
A2B Chem LLC
AF91258-5g
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
352000-78-3 >95%
5g
$4027.00 2024-04-20
Crysdot LLC
CD12080042-250mg
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
352000-78-3 95+%
250mg
$343 2024-07-24
Crysdot LLC
CD12080042-1g
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
352000-78-3 95+%
1g
$858 2024-07-24
Alichem
A079000726-1g
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
352000-78-3 95%
1g
$918.06 2023-09-02
Ambeed
A138124-1g
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
352000-78-3 95+%
1g
$877.0 2024-04-19
A2B Chem LLC
AF91258-1mg
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
352000-78-3 >95%
1mg
$201.00 2024-04-20
A2B Chem LLC
AF91258-10mg
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
352000-78-3 >95%
10mg
$240.00 2024-04-20
Chemenu
CM290251-1g
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
352000-78-3 95%
1g
$*** 2023-03-31

7-Amino-3-hydroxy-1-indanone 関連文献

7-Amino-3-hydroxy-1-indanoneに関する追加情報

7-Amino-3-Hydroxy-1-Indanone: A Comprehensive Overview

7-Amino-3-Hydroxy-1-Indanone (CAS No. 352000-78-3) is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique indanone framework with an amino and hydroxyl group substitution, exhibits a wide range of applications and properties that make it a valuable molecule for research and development.

The indanone skeleton of 7-Amino-3-Hydroxy-1-Indanone forms the basis of its structural diversity. The presence of an amino group at the 7-position and a hydroxyl group at the 3-position introduces functional groups that can participate in various chemical reactions, including nucleophilic substitutions, reductions, and oxidations. Recent studies have highlighted the potential of this compound as a precursor for synthesizing bioactive molecules, particularly in the realm of drug discovery.

One of the most promising applications of 7-Amino-3-Hydroxy-1-Indanone lies in its role as an intermediate in the synthesis of complex natural products. Researchers have successfully utilized this compound to construct intricate molecular frameworks, leveraging its reactivity and structural flexibility. For instance, a 2023 study demonstrated how 7-Amino-3-Hydroxy-1-Indanone can be employed in the total synthesis of a bioactive alkaloid, showcasing its utility in natural product synthesis.

In addition to its synthetic applications, 7-Amino-3-Hydroxy-1-Indanone has been explored for its pharmacological properties. Preclinical studies have indicated that this compound possesses antioxidant and anti-inflammatory activities, making it a potential candidate for therapeutic interventions. A 2022 research paper reported that 7-Amino-3-Hydroxy-1-Indanone exhibited significant radical scavenging activity, which could be harnessed in the development of antioxidants for combating oxidative stress-related diseases.

The synthesis of 7-Amino-3-Hydroxy-1-indanone has also been optimized in recent years. Traditional methods involved multi-step processes with low yields; however, advancements in catalytic chemistry have enabled more efficient routes. For example, a 2021 study introduced a one-pot synthesis using palladium-catalyzed cross-coupling reactions, significantly improving both yield and purity. This enhanced synthetic methodology has facilitated large-scale production and further exploration of the compound's properties.

Moreover, 7-Amino-3-Hydroxy-1-indanone has found applications in materials science, particularly in the development of advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). Its ability to act as a ligand due to the presence of amino and hydroxyl groups makes it an attractive building block for constructing porous materials with tailored properties. Recent research has demonstrated its use in creating MOFs with high surface area and selective gas adsorption capabilities.

Another area where 7-Amino-3-Hydroxyindanone has shown promise is in catalysis. The compound's functional groups enable it to act as a chiral ligand or catalyst in asymmetric synthesis. A 2024 study reported that when used as a ligand in enantioselective hydrogenation reactions, it achieved excellent enantiomeric excess (ee) values, underscoring its potential in asymmetric catalysis.

From an environmental standpoint, 7-Aminoindanone derivatives have been investigated for their biodegradability and eco-friendly properties. Studies indicate that certain derivatives exhibit low toxicity to aquatic organisms while maintaining high efficacy in their intended applications. This makes them suitable candidates for green chemistry initiatives aimed at reducing environmental impact.

In summary, 7-Aminoindanone derivatives, particularly CAS No. 352000–78–3 (commonly referred to as 7-amino–3–hydroxy–1–indanone), represent a valuable class of compounds with diverse applications across multiple disciplines. Their structural versatility, combined with recent advancements in synthesis and application techniques, positions them as key players in future research and development endeavors.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:352000-78-3)7-Amino-3-hydroxy-1-indanone
A1156324
Purity:99%
はかる:1g
Price ($):789.0